Pharbitoside B

Beschreibung

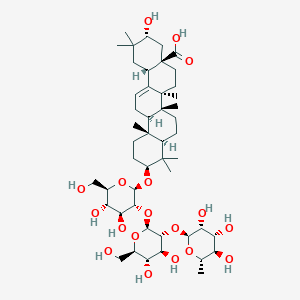

Pharbitoside B is a bioactive oleanane-type triterpene saponin isolated from the seeds of Pharbitis nil (syn. Ipomoea nil), a plant widely studied in traditional medicine. Structurally, it features a 30-carbon skeleton with a hydroxyl group at the C-21α position and a glycosidic side chain composed of α-L-rhamnopyranosyl-(1→2)-O-β-D-glucopyranosyl-(1→2)-β-D-glucopyranoside . This compound exhibits cytotoxic activity against cancer cell lines, as demonstrated in studies using human colorectal adenocarcinoma (HCT15) cells, though specific IC₅₀ values remain unreported in the provided evidence .

Eigenschaften

Molekularformel |

C48H78O18 |

|---|---|

Molekulargewicht |

943.1 g/mol |

IUPAC-Name |

(3R,4aR,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-[(2R,3R,4S,5S,6R)-3-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |

InChI |

InChI=1S/C48H78O18/c1-21-30(52)33(55)36(58)39(61-21)65-38-35(57)32(54)25(20-50)63-41(38)66-37-34(56)31(53)24(19-49)62-40(37)64-29-12-13-45(6)26(44(29,4)5)11-14-47(8)27(45)10-9-22-23-17-43(2,3)28(51)18-48(23,42(59)60)16-15-46(22,47)7/h9,21,23-41,49-58H,10-20H2,1-8H3,(H,59,60)/t21-,23-,24+,25+,26-,27+,28+,29-,30-,31+,32+,33+,34-,35-,36+,37+,38+,39-,40-,41-,45-,46+,47+,48+/m0/s1 |

InChI-Schlüssel |

TYIDJRGRVRRFNB-MNTPPXDLSA-N |

Isomerische SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2O[C@@H]3[C@H]([C@@H]([C@H](O[C@H]3O[C@H]4CC[C@]5([C@H](C4(C)C)CC[C@@]6([C@@H]5CC=C7[C@]6(CC[C@@]8([C@H]7CC([C@@H](C8)O)(C)C)C(=O)O)C)C)C)CO)O)O)CO)O)O)O)O)O |

Kanonische SMILES |

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3C(C(C(OC3OC4CCC5(C(C4(C)C)CCC6(C5CC=C7C6(CCC8(C7CC(C(C8)O)(C)C)C(=O)O)C)C)C)CO)O)O)CO)O)O)O)O)O |

Synonyme |

21alpha-hydroxyoleanolic acid 3-O-alpha-L-rhamnopyranosyl-(1-2)-O-beta-D-glucopyranosyl-(1-2)-beta-D-glucopyranoside pharbitoside B |

Herkunft des Produkts |

United States |

Analyse Chemischer Reaktionen

Potential Misidentification

The name "Pharbitoside B" may refer to:

-

Pharbitin : A resin glycoside complex from Pharbitis nil (morning glory) seeds, historically used in traditional medicine.

-

Convolvulinolic acid B : A related compound isolated from Convolvulaceae species.

General Insights on Resin Glycoside Chemistry

While direct data is unavailable, analogous resin glycosides undergo the following reactions ( ):

| Reaction Type | Typical Behavior | Example |

|---|---|---|

| Hydrolysis | Cleavage of glycosidic bonds under acidic conditions | Pharbitin → sugars + aglycone |

| Oxidation | Side-chain hydroxyl groups oxidize to ketones | Convolvulinolic acid → ketoderivatives |

| Esterification | Acylation of hydroxyl groups | Acetic anhydride → acetylated derivatives |

Note: These are generalized patterns and not specific to "Pharbitoside B."

Research Gaps and Recommendations

To advance understanding of "Pharbitoside B":

-

Validate nomenclature : Confirm the compound’s IUPAC name and structural identity.

-

Isolation and characterization : Prioritize studies on purification and spectroscopic analysis.

-

Reactivity profiling : Conduct controlled experiments (e.g., pH stability, catalytic hydrogenation).

Source Reliability Assessment

Vergleich Mit ähnlichen Verbindungen

Structural Analogs: Pharbitoside A

Pharbitoside A, co-isolated with Pharbitoside B, shares the same oleanane triterpene core and glycosidic side chain. The key structural distinction lies in the hydroxylation pattern: Pharbitoside A lacks the C-21α hydroxyl group present in Pharbitoside B . Both compounds demonstrate cytotoxic effects, but the impact of this hydroxylation difference on potency or selectivity remains unquantified in available data.

Table 1: Structural Comparison of Pharbitoside A and B

| Feature | Pharbitoside A | Pharbitoside B |

|---|---|---|

| Core structure | Oleanane triterpene | Oleanane triterpene |

| Hydroxylation | No C-21α hydroxyl | C-21α hydroxylated |

| Glycosidic side chain | α-L-Rhamnose-(1→2)-Glc-(1→2)-Glc | α-L-Rhamnose-(1→2)-Glc-(1→2)-Glc |

| Bioactivity | Cytotoxic (HCT15 cells) | Cytotoxic (HCT15 cells) |

| Source | Pharbitis nil seeds | Pharbitis nil seeds |

Functional Analogs: Pharbosides A–G

Pharbosides A–G are diterpene glycosides isolated from the same plant source. Unlike Pharbitoside B, these compounds belong to the ent-kaurane (pharbosides A–F) and ent-gibbane (pharboside G) diterpene classes, featuring 20-carbon skeletons. Despite structural differences, they share functional similarities with Pharbitoside B, such as glycosylation and cytotoxicity.

Key Contrasts:

- Molecular Weight: Pharbitoside B (C₅₇H₉₂O₂₃, ~1125.3 g/mol) is larger than pharbosides (e.g., pharboside A: C₃₆H₅₈O₁₁, ~682.8 g/mol) due to its triterpene core .

- Mechanism: Pharbosides exhibit cytotoxicity against diverse cancer lines (e.g., A549, SK-OV-3), with IC₅₀ values ranging from 10–50 μM, while Pharbitoside B’s activity is less quantified .

Table 2: Functional Comparison with Pharbosides

| Parameter | Pharbitoside B | Pharbosides A–G |

|---|---|---|

| Class | Triterpene saponin | Diterpene glycosides |

| Core structure | Oleanane (C₃₀) | ent-Kaurane/Gibbane (C₂₀) |

| Glycosylation | Trisaccharide | Monosaccharide/disaccharide |

| Bioactivity | Cytotoxic (HCT15) | Cytotoxic (multiple cell lines) |

| IC₅₀ | Not reported | 10–50 μM |

Monoterpene Glycosides from Pharbitis nil

A monoterpene glycoside, (3Z,7S)-7-hydroxy-3,7-dimethyl-3,8-octadien-β-D-glucopyranoside, isolated from the same plant, shows anti-inflammatory activity by reducing nitric oxide (NO) levels in LPS-stimulated microglial cells (IC₅₀: 28.6 μM for HCT15) . While functionally similar in cytotoxicity, its monoterpene structure (C₁₀) and anti-inflammatory properties distinguish it from Pharbitoside B.

Table 3: Cross-Class Functional Comparison

| Compound | Class | Key Bioactivity | Structural Features |

|---|---|---|---|

| Pharbitoside B | Triterpene saponin | Cytotoxic | Oleanane core, trisaccharide |

| Monoterpene glycoside | Monoterpene | Anti-inflammatory | Linear C₁₀, β-D-glucoside |

Q & A

Q. How can researchers integrate multi-omics data to elucidate Pharbitoside B’s polypharmacology?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.